N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
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Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H8ClN3O3S3 and its molecular weight is 421.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide are COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
This compound interacts with its targets by acting as a potent inhibitor . It binds to the active sites of the COX-1, COX-2, and 5-LOX enzymes, preventing them from catalyzing the conversion of arachidonic acid to pro-inflammatory prostaglandins and leukotrienes .
Biochemical Pathways
The inhibition of COX-1, COX-2, and 5-LOX enzymes disrupts the arachidonic acid metabolic pathway . This results in a decrease in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . The downstream effect is a reduction in inflammation and pain.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of pro-inflammatory mediators, leading to decreased inflammation and pain . In in vivo studies, compounds similar to this compound have shown promising results in reducing inflammation and providing analgesia .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClN3O3S3/c17-14-4-3-12(26-14)10-7-24-16(18-10)19-15(21)13-6-8-5-9(20(22)23)1-2-11(8)25-13/h1-7H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBUULGWLPNXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.